N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluoro and methoxy groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide typically involves multiple steps. One common method starts with the preparation of 2,2-difluoro-2-(4-methoxyoxan-4-yl)acetic acid, which is then converted to the desired compound through a series of reactions involving amide formation and alkylation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride
- 2,2-Difluoro-2-(4-methoxyoxan-4-yl)acetic acid
Uniqueness
N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[2,2-difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-3-9(15)14-8-11(12,13)10(16-2)4-6-17-7-5-10/h3H,1,4-8H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGWEMNGQKPZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(CNC(=O)C=C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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